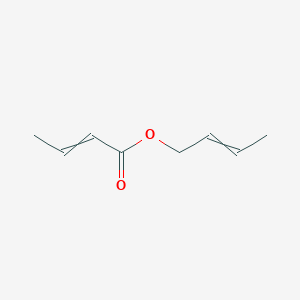
But-2-en-1-yl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl but-2-enoate is an organic compound with the molecular formula C8H12O2. It is an ester formed from but-2-en-1-ol and but-2-enoic acid. This compound is characterized by its aliphatic ester structure, which includes a conjugated system of double bonds. Esters like this compound are often found in various natural and synthetic products, contributing to their flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-en-1-yl but-2-enoate typically involves the esterification reaction between but-2-en-1-ol and but-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: But-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: But-2-enoic acid or but-2-enal.
Reduction: But-2-en-1-ol.
Substitution: Various substituted esters or amides
Scientific Research Applications
But-2-en-1-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of but-2-en-1-yl but-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis catalyzed by esterases, leading to the formation of but-2-en-1-ol and but-2-enoic acid. These products can further participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
- Ethyl but-2-enoate
- Methyl but-2-enoate
- Propyl but-2-enoate
Comparison: But-2-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and physical properties compared to other similar esters. For instance, the conjugated system can participate in additional reactions such as Diels-Alder reactions, which are not as readily accessible to non-conjugated esters .
Properties
CAS No. |
83244-66-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
but-2-enyl but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3 |
InChI Key |
RCPLXAFFRYDQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















